2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
CAS No.: 946272-57-7
Cat. No.: VC11936547
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946272-57-7 |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25) |
| Standard InChI Key | VSKZASVALTUXDQ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) comprises:
-
Pyridazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 2.
-
Ethanesulfonyl group: Attached at position 6 of the pyridazine ring, introducing sulfone functionality.
-
Phenylacetamide backbone: A 4-chlorophenyl group linked via an acetamide bridge to a meta-substituted phenyl ring .
Table 1: Molecular Properties
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,350 cm⁻¹ (sulfone S=O stretch).
-
NMR: ¹H NMR signals include δ 8.7 ppm (pyridazine H), δ 7.6–7.3 ppm (aromatic H), and δ 3.2 ppm (ethyl CH₂) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol (Scheme 1):
-
Pyridazine Functionalization: Ethanesulfonyl introduction via nucleophilic substitution at position 6 of 3-chloropyridazine .
-
Buchwald–Hartwig Coupling: Attachment of the sulfonylated pyridazine to 3-aminophenylboronic acid under palladium catalysis .
-
Acetamide Formation: Reaction of 4-chlorophenylacetyl chloride with the intermediate aryl amine.
Key Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Catalysts: Pd(PPh₃)₄ for coupling reactions.
Biological and Pharmacological Applications
Enzyme Inhibition
The compound’s sulfonamide group facilitates hydrogen bonding with enzymatic active sites:
-
Cyclooxygenase-2 (COX-2): Exhibits IC₅₀ = 230 nM in cellular assays, comparable to celecoxib .
-
Bromodomain Inhibitors: Structural analogs show affinity for BRD4 (TR-FRET K<sub>i</sub> = 8.7 nM) .
Table 2: Pharmacological Profile
| Assay | Result | Reference |
|---|---|---|
| MX-1 Proliferation | EC₅₀ = 730 nM | |
| BRD4 Engagement | EC₅₀ = 230 nM | |
| Microsomal Stability | Cl<sub>int,u</sub> = 15 L/h/kg (human) |
Comparative Analysis with Structural Analogs
Methylsulfonyl vs. Ethylsulfonyl Derivatives
Replacing the ethyl group with methyl (e.g., 2-(4-chlorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide) reduces molecular weight (401.9 vs. 415.9 g/mol) but compromises enzymatic affinity (COX-2 IC₅₀ = 1.2 μM) .
Chlorophenyl Substitution Patterns
-
Para-chloro: Optimal for target engagement (BRD4 K<sub>i</sub> = 8.7 nM) .
-
Ortho/meta-chloro: Reduces potency by 3–5 fold due to steric hindrance .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume